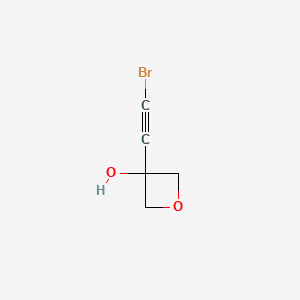
3-(2-Bromoethynyl)oxetan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Bromoethynyl)oxetan-3-ol is a compound that features an oxetane ring substituted with a bromoethynyl group. Oxetanes are four-membered cyclic ethers known for their unique chemical properties and reactivity. The presence of the bromoethynyl group adds further reactivity to the molecule, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromoethynyl)oxetan-3-ol typically involves the formation of the oxetane ring followed by the introduction of the bromoethynyl group. One common method for synthesizing oxetanes is through the cyclization of epoxy compounds. For instance, oxetan-3-ol can be synthesized from epoxy chloropropane via a series of reactions including ring-opening, esterification, electrophilic reaction, and ring-closure .
To introduce the bromoethynyl group, a common approach is to use a halogenation reaction. This can be achieved by reacting the oxetane derivative with a brominating agent under controlled conditions. The specific reaction conditions, such as temperature, solvent, and catalyst, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would need to be optimized for efficiency, cost-effectiveness, and safety. This could involve the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromoethynyl)oxetan-3-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromoethynyl group or to convert it into other functional groups.
Substitution: The bromoethynyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxy acids and other strong oxidizers.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxetanones or other oxygenated derivatives, while reduction can yield dehalogenated products or other reduced forms of the compound.
Scientific Research Applications
3-(2-Bromoethynyl)oxetan-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used to modify biomolecules, such as proteins or nucleic acids, to study their structure and function.
Industry: The compound can be used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism by which 3-(2-Bromoethynyl)oxetan-3-ol exerts its effects depends on the specific context in which it is used. In general, the reactivity of the bromoethynyl group allows it to participate in various chemical reactions, such as nucleophilic substitution or addition reactions. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that can further react with other molecules.
Comparison with Similar Compounds
Similar Compounds
Oxetan-3-ol: A simpler oxetane derivative without the bromoethynyl group. It is used as a building block in organic synthesis.
3-Oximinooxetane: An oxetane derivative with an oximino group, used as a precursor for energetic materials.
Thietan-3-ol: A sulfur-containing analog of oxetan-3-ol, used as a bioisostere of carboxylic acids.
Uniqueness
3-(2-Bromoethynyl)oxetan-3-ol is unique due to the presence of both the oxetane ring and the bromoethynyl group. This combination imparts distinct reactivity and properties to the molecule, making it valuable for a wide range of applications in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C5H5BrO2 |
|---|---|
Molecular Weight |
177.00 g/mol |
IUPAC Name |
3-(2-bromoethynyl)oxetan-3-ol |
InChI |
InChI=1S/C5H5BrO2/c6-2-1-5(7)3-8-4-5/h7H,3-4H2 |
InChI Key |
AHZKMNBCSJREBP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)(C#CBr)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















